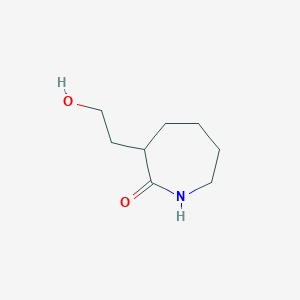
3-(2-HidroxiEtil)azepan-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyethyl)azepan-2-one: is a seven-membered heterocyclic compound with the molecular formula C₈H₁₅NO₂. It is also known by its IUPAC name, 3-(2-hydroxyethyl)azepan-2-one. This compound is characterized by the presence of an azepane ring, which is a seven-membered ring containing one nitrogen atom, and a hydroxyethyl group attached to the third carbon atom of the ring. It is a versatile compound with various applications in organic synthesis and pharmaceutical research.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Hydroxyethyl)azepan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is utilized as a precursor for the synthesis of bioactive molecules. It can be incorporated into peptides and other biologically relevant structures.
Medicine: 3-(2-Hydroxyethyl)azepan-2-one derivatives have shown potential as pharmaceutical agents. They are investigated for their antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug design.
Industry: In industrial applications, 3-(2-hydroxyethyl)azepan-2-one is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-hydroxyethyl)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 6-aminohexanoic acid with ethylene oxide under basic conditions can yield 3-(2-hydroxyethyl)azepan-2-one. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of 3-(2-hydroxyethyl)azepan-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Hydroxyethyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(2-oxoethyl)azepan-2-one.
Reduction: The carbonyl group in the azepanone ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for the oxidation of the hydroxyethyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed for the reduction of the carbonyl group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions to modify the azepane ring.
Major Products:
Oxidation: 3-(2-oxoethyl)azepan-2-one
Reduction: 3-(2-hydroxyethyl)azepan-2-ol
Substitution: Various substituted azepanones depending on the nucleophile used
Mecanismo De Acción
The mechanism of action of 3-(2-hydroxyethyl)azepan-2-one and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may act by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity. Additionally, the azepane ring can provide structural rigidity and stability to the compound, facilitating its interaction with target sites.
Comparación Con Compuestos Similares
Azepane: A seven-membered ring containing one nitrogen atom, similar to the azepane ring in 3-(2-hydroxyethyl)azepan-2-one.
3-(2-Hydroxyethyl)piperidine: A six-membered ring containing one nitrogen atom with a hydroxyethyl group, similar in structure but with a different ring size.
3-(2-Hydroxyethyl)morpholine: A six-membered ring containing one nitrogen and one oxygen atom with a hydroxyethyl group.
Uniqueness: 3-(2-Hydroxyethyl)azepan-2-one is unique due to its seven-membered azepane ring, which provides distinct chemical and biological properties compared to six-membered analogs. The presence of the hydroxyethyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
3-(2-hydroxyethyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-6-4-7-3-1-2-5-9-8(7)11/h7,10H,1-6H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWZAMMXRCXTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
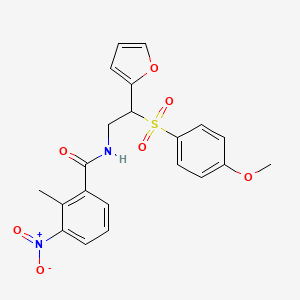
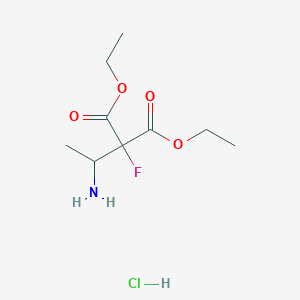
![3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline](/img/structure/B2501844.png)
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2501846.png)
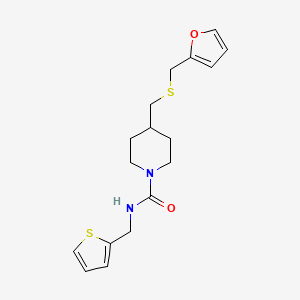
![5-Bromo-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2501853.png)

![1-(methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2501855.png)
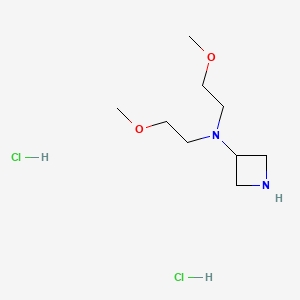

methylidene}amino]urea](/img/structure/B2501859.png)
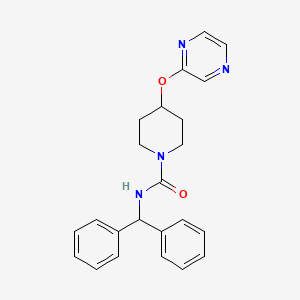
![[1-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2501861.png)
![benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/new.no-structure.jpg)
